3-Methyl-3-(1-naphthyl)phthalide
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Overview
Description
3-Methyl-3-(1-naphthyl)phthalide is a chemical compound with the molecular formula C19H14O2. It is a member of the phthalide family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(1-naphthyl)phthalide can be achieved through several methods. One common approach involves the condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This method yields the desired compound in a four-step process with an overall yield of 44% .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-(1-naphthyl)phthalide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diethylmalonate, ethoxyphthalide, and various catalysts . The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
3-Methyl-3-(1-naphthyl)phthalide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various biologically active natural products . In biology and medicine, it has shown potential in drug discovery and development due to its diverse biological activities . Additionally, the compound is used in industrial applications, such as the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-Methyl-3-(1-naphthyl)phthalide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding . These interactions lead to the compound’s therapeutic effects in various disease models .
Comparison with Similar Compounds
3-Methyl-3-(1-naphthyl)phthalide can be compared with other similar compounds, such as 3-ethoxyphthalide and 3-carboxyethyl-phthalide . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
List of Similar Compounds:- 3-Ethoxyphthalide
- 3-Carboxyethyl-phthalide
- 3-Butylidene-7-hydroxyphthalide
- 3-Methyl-3-(2-naphthyl)phthalide
Properties
Molecular Formula |
C19H14O2 |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(3S)-3-methyl-3-naphthalen-2-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H14O2/c1-19(17-9-5-4-8-16(17)18(20)21-19)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3/t19-/m0/s1 |
InChI Key |
JVUFRYOBPMEEPM-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@]1(C2=CC=CC=C2C(=O)O1)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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